

CHRG01: A Novel Antimicrobial Peptide with Mast Cell-Modulating Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHRG01

Cat. No.: B12371463

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CHRG01 is a synthetic, 14-amino acid biologically active peptide derived from the C-terminus of human β -defensin 3 (hBD3).[1][2] In this derivative, all cysteine residues have been strategically replaced with serine, a modification that eliminates the formation of disulfide bonds.[1][3] This alteration results in a peptide with a random coil structure in solution that retains potent, electrostatic-dependent antimicrobial properties.[1][3] **CHRG01** has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, positioning it as a promising candidate for the development of new antimicrobial therapies.[4] Its mechanism of action involves the permeabilization of bacterial outer membranes through pore formation.[3][5]

Beyond its direct antimicrobial effects, **CHRG01** exhibits unique immunomodulatory functions, specifically through the activation of human mast cells.[2] This activity is mediated by the Mas-related gene-X2 (MrgX2), a G protein-coupled receptor (GPCR).[2] A significant feature of this interaction is its resistance to inhibition by bacterial lipopolysaccharide (LPS), suggesting a potential therapeutic advantage in the context of Gram-negative bacterial infections.[2] This technical guide provides a comprehensive overview of the biological function and signaling pathways of **CHRG01**, supported by available quantitative data and detailed experimental methodologies.

Biological Function: Antimicrobial Activity

CHRG01 displays potent antimicrobial activity against a variety of bacteria. Its efficacy is attributed to its ability to disrupt bacterial membranes.

Quantitative Antimicrobial Activity of CHRG01

Bacterial Species	Metric	Value	Reference
Various Bacteria	LD90	1 - 6 µg/ml	[2]

LD90: Concentration of the peptide at which 90% of bacteria are killed.

Signaling Pathways: Mast Cell Activation via MrgX2

A key aspect of **CHRG01**'s biological activity is its ability to induce degranulation and calcium mobilization in human mast cells through the MrgX2 receptor.[2] This signaling cascade is initiated by the binding of **CHRG01** to MrgX2, a process that is notably unaffected by the presence of LPS.[2]

CHRG01-Induced Mast Cell Activation Pathway



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **CHRG01**-induced mast cell activation via the MrgX2 receptor.

Experimental Protocols

Assessment of Antimicrobial Activity

The antimicrobial efficacy of **CHRG01** is commonly determined using the broth microdilution method to establish the concentration at which 90% of bacteria are killed (LD90).[2][4]

Protocol: Broth Microdilution Assay

- Prepare a serial dilution of **CHRG01** in a suitable broth medium in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the target bacterium.
- Incubate the plate under appropriate conditions for bacterial growth (e.g., 16-20 hours at 37°C).
- Assess bacterial growth, typically by measuring the optical density at 600 nm.
- The LD90 is determined as the lowest concentration of **CHRG01** that inhibits 90% of the bacterial growth compared to the control.

Mast Cell Activation Assays

The functional effects of **CHRG01** on mast cells are evaluated through calcium mobilization and degranulation assays.^[2]

Protocol: Calcium Mobilization Assay

- Culture human mast cells (e.g., LAD2 cell line) or RBL-2H3 cells stably expressing human MrgX2.^{[2][6]}
- Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Indo-1 AM).
- Stimulate the cells with varying concentrations of **CHRG01**.
- Measure the change in intracellular calcium concentration using a fluorometer or a fluorescence microscope.

Protocol: Degranulation Assay (β -hexosaminidase Release)

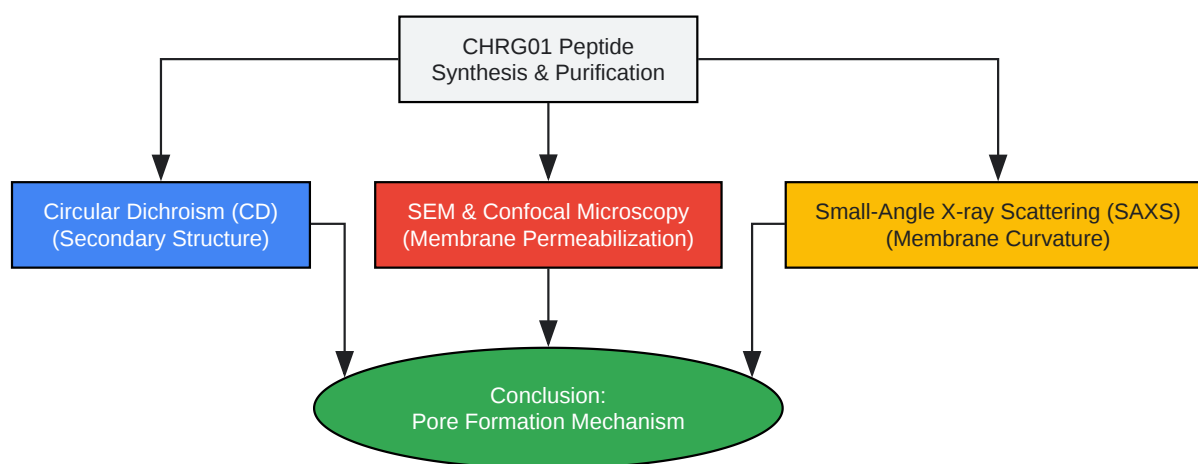
- Culture mast cells as described above.
- Stimulate the cells with different concentrations of **CHRG01**.
- Centrifuge the cell suspension to pellet the cells.
- Collect the supernatant and lyse the cell pellet.

- Measure the activity of β -hexosaminidase, a granular enzyme released upon degranulation, in both the supernatant and the cell lysate using a colorimetric substrate.
- Calculate the percentage of degranulation as the ratio of the enzyme activity in the supernatant to the total enzyme activity (supernatant + lysate).

Biophysical Characterization of CHR01's Mechanism of Action

Several biophysical techniques have been employed to elucidate the mechanism by which **CHR01** disrupts bacterial membranes.[3]

Experimental Workflow for Biophysical Characterization



[Click to download full resolution via product page](#)

Caption: Workflow for the biophysical characterization of **CHR01**'s mechanism of action.

- Circular Dichroism (CD): This technique is used to analyze the secondary structure of **CHR01** in solution and upon interaction with lipid membranes.[3]
- Scanning Electron Microscopy (SEM) and Confocal Microscopy: These imaging techniques provide visual evidence of membrane disruption and pore formation in bacteria treated with **CHR01**. [3]

- Small-Angle X-ray Scattering (SAXS): SAXS studies are employed to investigate the changes in membrane curvature induced by **CHRG01**, which are indicative of pore formation.[3]

Conclusion and Future Directions

CHRG01 is a promising antimicrobial peptide with a dual mechanism of action: direct bacterial killing through membrane disruption and immunomodulation via mast cell activation. Its resistance to LPS inhibition makes it a particularly attractive candidate for further development as a therapeutic agent for bacterial infections. Future research should focus on in vivo efficacy studies, a more detailed characterization of the downstream signaling events following MrgX2 activation, and the potential for synergistic effects with conventional antibiotics. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of **CHRG01**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of host defense peptide-mediated human mast cell activation by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Biosciences | Indian Academy of Sciences [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. DEFB103B defensin beta 103B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CHRG01: A Novel Antimicrobial Peptide with Mast Cell-Modulating Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371463#chrg01-biological-function-and-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com